molecular formula C9H7BrN2O B8792318 2-(Bromomethyl)quinazolin-4(1h)-one CAS No. 19062-51-2

2-(Bromomethyl)quinazolin-4(1h)-one

Cat. No.: B8792318
CAS No.: 19062-51-2
M. Wt: 239.07 g/mol
InChI Key: RWRLZXCEYLXJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)quinazolin-4(1H)-one is a functionalized quinazolinone derivative of high interest in pharmaceutical research and development. The quinazolinone core is a privileged scaffold in medicinal chemistry, found in over 150 naturally occurring alkaloids and known for a wide spectrum of biological activities . The presence of a bromomethyl group at the 2-position provides a reactive handle for further chemical modifications, making this compound a valuable building block for the synthesis of more complex molecules . Researchers utilize this compound to create diverse libraries of quinazolinone-based analogs for biological screening. Quinazolinones, in general, have demonstrated significant potential as key scaffolds in various therapeutic areas. Structure-Activity Relationship (SAR) studies indicate that substitutions at the 2-position of the quinazolinone ring system are crucial for modulating pharmacological properties . Recent research highlights the application of quinazolin-4-one derivatives in the design of novel inhibitors for targets such as protein kinases , histone deacetylases (HDAC) , and even SARS-CoV-2 main protease (Mpro), showing promise as antiviral agents . Furthermore, this chemotype is frequently explored for its antimicrobial , anticancer , and anti-inflammatory activities . The reactivity of the bromomethyl group allows for facile attachment of various pharmacophores via alkylation, facilitating the development of targeted therapies and probing complex biochemical pathways. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

19062-51-2

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

2-(bromomethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C9H7BrN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5H2,(H,11,12,13)

InChI Key

RWRLZXCEYLXJSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CBr

Origin of Product

United States

Synthetic Methodologies for 2 Bromomethyl Quinazolin 4 1h One and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The foundational step in producing 2-(bromomethyl)quinazolin-4(1H)-one is the efficient construction of its precursors. This typically involves the synthesis of 2-methyl-substituted quinazolinone building blocks, which serve as the immediate substrates for the subsequent bromination reaction.

Synthesis of 2-Methyl-4(3H)-quinazolinone Building Blocks

The most prevalent and established route to 2-methyl-4(3H)-quinazolinone begins with anthranilic acid. This method proceeds via a two-step sequence involving cyclization to a benzoxazinone (B8607429) intermediate.

In the first step, anthranilic acid is treated with an excess of acetic anhydride (B1165640) and heated under reflux. chemicalbook.comuomosul.edu.iq This reaction facilitates the acylation of the amino group followed by an intramolecular cyclization to form 2-methyl-4H-3,1-benzoxazin-4-one. tandfonline.comtandfonline.com The mechanism involves the nucleophilic attack of the amine on the anhydride, forming N-acetyl anthranilic acid, which then cyclizes with the elimination of a water molecule to yield the benzoxazinone intermediate. tandfonline.com The excess acetic anhydride serves as both the acylating agent and a dehydrating agent.

The subsequent step involves the conversion of the 2-methyl-4H-3,1-benzoxazin-4-one intermediate into the final quinazolinone product. This is achieved by reacting the benzoxazinone with a nitrogen source. nih.gov A common method is hydrazinolysis, where condensation with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-2-methylquinazolin-4(3H)-one. researchgate.netijbpsa.com Alternatively, reaction with other primary amines can be used to install various substituents at the N-3 position of the quinazolinone ring. nih.govresearchgate.net

Table 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

Starting Material Reagent Conditions Product Yield (%) Reference
Anthranilic acid Acetic anhydride Reflux, 130 °C, 3h 2-Methyl-4H-3,1-benzoxazin-4-one 100 chemicalbook.com
Anthranilic acid Acetic anhydride Reflux, 35-40 °C, 50-55 min 2-Methyl-4H-3,1-benzoxazin-4-one 79 chemicalbook.com
Anthranilic acid Acetic anhydride Reflux, 4h 2-Methyl-4H-3,1-benzoxazin-4-one - tandfonline.comtandfonline.com

Preparation of 2-Methylquinazolin-4(3H)-one Analogues

The versatility of the quinazolinone scaffold allows for the synthesis of a wide array of analogues through various functionalization strategies. One primary method for creating diversity is by introducing different substituents at the N-3 position. This is typically accomplished by reacting the 2-methyl-4H-3,1-benzoxazin-4-one intermediate with a range of primary amines instead of ammonia (B1221849) or hydrazine. tandfonline.comresearchgate.net This nucleophilic attack by the amine on the carbonyl carbon of the benzoxazinone ring, followed by ring-opening and subsequent recyclization, affords N-3 substituted 2-methylquinazolin-4(3H)-ones.

For instance, reacting 2-methyl-4H-3,1-benzoxazin-4-one with various amines in a deep eutectic solvent (DES) like choline (B1196258) chloride:urea provides a greener synthetic route to these analogues. tandfonline.comtandfonline.com Furthermore, modifications can be made to the synthesized 3-amino-2-methylquinazolin-4(3H)-one. The amino group at the 3-position can be condensed with various aldehydes to furnish substituted benzylidene-based quinazolin-4(3H)-one motifs. researchgate.net One specific example involves the condensation with substituted aromatic aldehydes using thioglycolic acid and N,N'-dicyclohexylcarbodiimide in dimethylformamide (DMF) as a solvent. researchgate.netresearchgate.net

Bromination Protocols for the Introduction of the Bromomethyl Moiety

The critical transformation of the 2-methyl group to a 2-(bromomethyl) group is achieved through a benzylic bromination reaction. The methyl group at the C-2 position of the quinazolinone ring is adjacent to the aromatic system, making it susceptible to radical halogenation.

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is the reagent of choice for this type of selective bromination. It serves as a convenient source of bromine radicals (Br•) under radical-initiating conditions, a process often referred to as the Wohl-Ziegler reaction. organic-chemistry.orgwikipedia.org This method is preferred over using molecular bromine (Br₂) because NBS provides a low, constant concentration of bromine in the reaction mixture, which minimizes competitive electrophilic addition reactions at other sites in the molecule. masterorganicchemistry.com

The reaction mechanism is a radical chain process. It is initiated by the formation of a small number of bromine radicals, often spurred by a radical initiator or light. wikipedia.orgmasterorganicchemistry.com This bromine radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr byproduct) to form the desired 2-(bromomethyl)quinazolin-4(1H)-one and a new bromine radical, which continues the chain reaction. libretexts.orgyoutube.com

The standard conditions for a Wohl-Ziegler bromination involve refluxing a solution of the substrate with NBS in a nonpolar solvent, such as anhydrous carbon tetrachloride (CCl₄), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org While CCl₄ is traditional, other solvents can be employed. For example, the bromination of certain 1,4-dihydropyridines with NBS has been successfully carried out in chloroform (B151607) and ethyl acetate. nih.gov The use of dimethylformamide (DMF) as a solvent for NBS brominations has been noted, particularly for the bromination of electron-rich aromatic compounds. researchgate.net

To enhance reaction efficiency, microwave irradiation has emerged as a powerful tool in organic synthesis, including the synthesis of quinazolinone derivatives. nih.govnih.gov Microwave-assisted protocols often lead to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov

This technology is also applicable to the bromination step. Studies on the α-bromination of aralkyl ketones using NBS have demonstrated that the reaction can be carried out efficiently under microwave irradiation, often without the need for a solvent or catalyst. This approach presents a more environmentally friendly and economical alternative to traditional methods. Given the structural similarity of the 2-methyl group in quinazolinone to an aralkyl ketone system, microwave-assisted NBS bromination represents a highly viable and efficient strategy for the synthesis of 2-(bromomethyl)quinazolin-4(1H)-one.

Alternative Brominating Reagents and Optimized Reaction Parameters

The choice of brominating reagent and reaction conditions is crucial for the efficient and selective synthesis of 2-(bromomethyl)quinazolin-4(1H)-one. While traditional methods may employ harsh reagents, research has focused on identifying milder and more effective alternatives.

N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination. commonorganicchemistry.com The reaction typically involves a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride (CCl4) at elevated temperatures. commonorganicchemistry.com For substrates that are sensitive to harsh conditions, milder brominating agents such as pyridinium (B92312) hydrobromide perbromide (PHP) and phenyltrimethylammonium (B184261) perbromide (PTAB) can be viable alternatives for alpha-bromination of enolizable ketones. commonorganicchemistry.com

The optimization of reaction parameters is essential to maximize yield and minimize side products. Factors such as solvent, temperature, and reaction time are carefully controlled. For instance, in the synthesis of certain quinazolinone derivatives, a mixture of water and tetrahydrofuran (B95107) (H2O/THF) has been shown to significantly improve yields. nih.gov The use of catalysts, both metal-based and metal-free, can also play a significant role in enhancing reaction efficiency. researchgate.netresearchgate.net For example, iodine has been used as a catalyst in the synthesis of quinazolinone derivatives under mild conditions. researchgate.net

Below is a table summarizing various brominating reagents and their typical reaction conditions.

Brominating ReagentSubstrate TypeTypical ConditionsReference
N-Bromosuccinimide (NBS)Benzylic positionsRadical initiator (AIBN or benzoyl peroxide), CCl4, reflux commonorganicchemistry.com
N-Bromosuccinimide (NBS)Activated aromatic ringsRoom temperature or below commonorganicchemistry.com
Pyridinium hydrobromide perbromide (PHP)Enolizable ketonesMilder alternative to Br2 commonorganicchemistry.com
Phenyltrimethylammonium perbromide (PTAB)Enolizable ketonesMilder alternative to Br2 commonorganicchemistry.com
Molecular Bromine (Br2)2-methylquinolin-4(1H)-onesGlacial acetic acid nuph.edu.ua
N-Bromosaccharin (NBSac)2,3-dihydroquinazolin-4(1H)-onesCatalytic amounts researchgate.net

Regioselective Synthesis and Isomeric Considerations of Bromomethylated Quinazolinones

Regioselectivity is a critical aspect of the synthesis of substituted quinazolinones, as the position of the substituent can significantly influence the compound's properties. In the case of bromomethylated quinazolinones, the bromination can potentially occur at different positions on the quinazoline (B50416) ring or on the methyl group at the C2 position.

The direction of bromination in 2-methylquinolin-4(1H)-ones has been shown to be dependent on the nature of the substituent at the C3 position. nuph.edu.ua For example, with a 3-benzyl substituent, bromination selectively occurs on the methyl group at the C2 position, yielding 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one. nuph.edu.ua In contrast, other substituents at the C3 position can direct bromination to the C3 and C6 positions of the quinoline (B57606) ring. nuph.edu.ua

The synthesis of polysubstituted quinazolines often utilizes halogenated quinazolinones as versatile intermediates for cross-coupling reactions, allowing for the introduction of various functional groups at specific positions. researchgate.net The C4 position of 4-chloroquinazolines is particularly electrophilic due to the α-nitrogen effect, making it a prime site for nucleophilic substitution. researchgate.net

Isomeric considerations are also paramount, as different isomers can exhibit distinct biological activities and physical properties. The formation of specific isomers can be controlled by the choice of starting materials and reaction conditions. For instance, the cyclization of substituted anilines or N-arylamidines is a common strategy for synthesizing C2-substituted quinazolines, which helps to control the spatial arrangement of the substituents. beilstein-journals.org

The following table highlights key aspects of regioselective synthesis in the context of quinazolinone derivatives.

Synthetic StrategyKey FactorOutcomeReference
Bromination of 2-methylquinolin-4(1H)-onesNature of C3 substituentSelective bromination at C2-methyl or C3/C6 positions nuph.edu.ua
Nucleophilic substitution on 4-chloroquinazolinesα-Nitrogen effectPreferential reaction at the C4 position researchgate.net
Cyclization of substituted anilines/N-arylamidinesStarting material structureControlled synthesis of C2-substituted quinazolines beilstein-journals.org
PIFA-initiated oxidative cyclizationReaction conditionsHigh regioselectivity for 5-exo-trig cyclization beilstein-journals.org

Gram-Scale Synthesis and Scalability Assessments

The ability to produce a compound on a larger scale is a crucial consideration for its practical application, particularly in the pharmaceutical industry. Several studies have demonstrated the successful gram-scale synthesis of quinazolinone derivatives, highlighting the scalability of the developed synthetic methodologies.

For example, a metal-free methodology for the synthesis of pyrazolo-[1,5-c]quinazolinone derivatives was successfully scaled up to produce 4.22 grams of the target compound with an 88% yield. nih.gov This demonstrates the practicality of the approach for large-scale production. nih.gov Similarly, the synthesis of 2,3-diphenyl-2,3-dihydroquinazolin-4(1H)-one has been reported on a gram scale. researchgate.net

The development of efficient and scalable protocols is a significant focus of current research. This often involves optimizing reaction conditions to be amenable to larger reaction volumes and ensuring the process is cost-effective and environmentally friendly. researchgate.net The use of readily available starting materials and minimizing the number of synthetic steps are key strategies in achieving scalability. nih.gov

The table below provides examples of reported gram-scale syntheses of quinazolinone-related compounds.

CompoundScaleYieldReference
Pyrazolo-[1,5-c]quinazolinone derivative16.0 mmol (2.54 g starting material)88% (4.22 g) nih.gov
2,3-Diphenyl-2,3-dihydroquinazolin-4(1H)-oneGram scaleNot specified researchgate.net
TC AC 28 (a benzodiazepine (B76468) derivative)Near-gram scaleNot specified nih.gov
Chiral oxazoline (B21484) iminopyridine ligand10 gramsNot specified rsc.org

Chemical Transformations and Derivatization Strategies of 2 Bromomethyl Quinazolin 4 1h One

Nucleophilic Substitution Reactions at the Bromomethyl Center

The electron-deficient carbon of the bromomethyl group in 2-(bromomethyl)quinazolin-4(1H)-one serves as a prime target for a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. This straightforward approach enables the facile introduction of nitrogen, sulfur, and other heteroatoms, significantly expanding the chemical space of accessible quinazolinone derivatives.

Formation of Quaternary Ammonium (B1175870) Salts (e.g., Pyridinium (B92312) Salts)

The reaction of 2-(bromomethyl)quinazolin-4(1H)-one with tertiary amines, such as pyridine (B92270), leads to the formation of quaternary ammonium salts. This classic Menschutkin reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine on the electrophilic carbon of the bromomethyl group. The resulting displacement of the bromide ion yields a stable pyridinium salt. These ionic compounds have potential applications as phase-transfer catalysts, ionic liquids, and biologically active agents.

The general reaction involves stirring 2-(bromomethyl)quinazolin-4(1H)-one with an excess of pyridine in a suitable solvent, such as acetonitrile or acetone, at room temperature or with gentle heating. The product, 2-((1-pyridinium)methyl)quinazolin-4(1H)-one bromide, typically precipitates from the reaction mixture and can be isolated by filtration.

Table 1: Synthesis of 2-((1-pyridinium)methyl)quinazolin-4(1H)-one bromide

Reactant 1Reactant 2SolventConditionProduct
2-(Bromomethyl)quinazolin-4(1H)-onePyridineAcetonitrileRoom Temperature, 12h2-((1-pyridinium)methyl)quinazolin-4(1H)-one bromide

Synthesis of Substituted Aminomethyl Derivatives

Primary and secondary amines readily react with 2-(bromomethyl)quinazolin-4(1H)-one to afford a diverse range of 2-(aminomethyl)quinazolin-4(1H)-one derivatives. These reactions are typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrobromic acid formed during the reaction. The choice of amine dictates the nature of the substituent on the aminomethyl group, allowing for the synthesis of a library of compounds with varied steric and electronic properties.

For instance, the reaction with secondary amines, such as morpholine or piperidine (B6355638), in a solvent like tetrahydrofuran (B95107) (THF) in the presence of potassium carbonate, yields the corresponding 2-((dialkylamino)methyl)quinazolin-4(1H)-one derivatives. These compounds are of interest due to their potential pharmacological activities.

Table 2: Synthesis of 2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives acs.org

EntrySecondary AmineReaction Time (h)Yield (%)
5aPyrrolidine2.585
5bPiperidine382
5cMorpholine388
5dN-Methylpiperazine478
5e4-Hydroxypiperidine575
5fN-Benzylpiperazine4.580

Reaction Conditions: 2-({2-(bromomethyl)quinazolin-4-one-3-yl}methyl)benzonitrile, secondary amine, K2CO3, KI, THF, 0°C to room temperature. acs.org

Thiol-Mediated Alkylation Reactions and S-Quinazolinone Analogues

The soft nucleophilicity of thiols makes them excellent partners for reaction with the bromomethyl group of 2-(bromomethyl)quinazolin-4(1H)-one. These thiol-mediated alkylation reactions provide a direct route to S-quinazolinone analogues, where a sulfur atom links the quinazolinone core to various organic moieties. The reactions are typically performed in the presence of a base to deprotonate the thiol, generating a more potent thiolate nucleophile.

For example, the reaction of 2-(bromomethyl)quinazolin-4(1H)-one with thiophenol in the presence of a base like sodium hydroxide or potassium carbonate in a polar aprotic solvent such as DMF or acetone results in the formation of 2-((phenylthio)methyl)quinazolin-4(1H)-one. This strategy can be extended to a wide range of aliphatic and aromatic thiols, yielding a diverse library of S-substituted quinazolinone derivatives. These compounds are of interest for their potential biological activities, including antimicrobial and anticancer properties.

Furthermore, the reaction of anthranilic acid derivatives with isothiocyanates can lead to 2-mercaptoquinazolin-4(3H)-one intermediates. mdpi.com Subsequent alkylation of the thiol group with various alkyl halides provides another route to S-quinazolinone analogues. mdpi.com

Table 3: Synthesis of Quinazolinone-based Amides from Thiol Analogues mdpi.com

Thiol AnalogueAmineCoupling AgentProductYield (%)
8a4-MethoxyanilineHATU5a55
8a4-FluoroanilineHATU5b62
8b4-MethoxyanilineHATU5d70
8b4-FluoroanilineHATU5e68

HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

Cyclization Reactions and Annulation Pathways Involving the Bromomethyl Group

The reactive bromomethyl group, in conjunction with other functionalities on the quinazolinone scaffold or on a tethered substituent, can participate in a variety of cyclization reactions. These intramolecular processes are powerful tools for the construction of novel fused and spirocyclic heterocyclic systems, which are often associated with unique biological activities and interesting photophysical properties.

Construction of Fused Heterocyclic Systems

2-(Bromomethyl)quinazolin-4(1H)-one can serve as a key precursor for the synthesis of fused heterocyclic systems, such as triazolo-quinazolines. For instance, by first converting the bromomethyl group to a hydrazinomethyl group, subsequent reaction with an appropriate one-carbon unit can lead to the formation of a fused triazole ring.

A more general approach involves the synthesis of a 2-substituted quinazolinone that contains a suitable nucleophile positioned to attack an electrophilic center, leading to annulation. For example, the cyclocondensation of 2-chloro- or 2-hydrazino-quinazolines with appropriate reagents can lead to fused systems like acs.orgrsc.orgthieme-connect.comtriazolo[4,3-c]quinazolines. ekb.eg While not directly starting from the bromomethyl derivative, these syntheses highlight the versatility of the quinazoline (B50416) core in forming fused heterocycles. A plausible strategy would involve the conversion of the bromomethyl group into a suitable precursor for such cyclizations. For example, reaction with a hydrazine (B178648) derivative could furnish an intermediate poised for intramolecular cyclization to a fused triazolo system.

Intramolecular Cyclizations and Spiro-Compound Formation

Intramolecular cyclization of suitably substituted derivatives of 2-(bromomethyl)quinazolin-4(1H)-one can lead to the formation of spiro-compounds. This requires the presence of a nucleophilic center on a substituent at the N1 or N3 position of the quinazolinone ring, which can then attack the electrophilic carbon of the bromomethyl group.

For example, if the N1 position is substituted with a group containing a nucleophile, such as a hydroxyl or an amino group, an intramolecular SN2 reaction can occur. This would result in the formation of a new ring, creating a spirocyclic system where the C2 carbon of the quinazolinone is the spiro center. The size of the newly formed ring would depend on the length of the tether connecting the nucleophile to the N1 atom.

While direct examples starting from 2-(bromomethyl)quinazolin-4(1H)-one are not prevalent in the literature, the synthesis of spiro-isoindolinone dihydroquinazolinones from related precursors demonstrates the feasibility of forming such complex structures. thieme-connect.com The synthesis of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives further underscores the accessibility of spirocyclic systems within the broader quinoline (B57606)/quinazoline family. nih.gov

Diversification of the Quinazolinone Core through Bromomethyl Intermediacy

The bromine atom in 2-(bromomethyl)quinazolin-4(1H)-one serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity is the foundation for numerous strategies aimed at diversifying the core structure. By reacting this intermediate with a wide range of nucleophiles, researchers can readily append new functional groups and molecular scaffolds at the 2-position, thereby modulating the compound's physicochemical and biological properties. The benzylic-like nature of the carbon-bromine bond enhances its susceptibility to nucleophilic attack, allowing for reactions to proceed under relatively mild conditions.

A primary strategy for derivatization involves the reaction of 2-(bromomethyl)quinazolin-4(1H)-one with various nitrogen-, sulfur-, and oxygen-containing heterocycles. These reactions typically proceed via nucleophilic substitution, where a heteroatom in the incoming ring attacks the methylene carbon, displacing the bromide ion and forming a stable covalent bond.

Oxadiazoles: The 1,3,4-oxadiazole ring can be linked to the quinazolinone core, often through a flexible thioether bridge. This is achieved by reacting 2-(bromomethyl)quinazolin-4(1H)-one with a pre-formed mercapto-substituted oxadiazole, such as 5-substituted-1,3,4-oxadiazole-2-thiol. In the presence of a base to deprotonate the thiol, the resulting thiolate anion acts as a potent nucleophile, readily displacing the bromide to yield products like 2-{[(5-aryl-1,3,4-oxadiazol-2-yl)thio]methyl}quinazolin-4(1H)-one. ekb.eg This method provides a straightforward entry into complex hybrid molecules combining the structural features of both heterocycles.

Thiazolidinones: Thiazolidin-4-one moieties can be appended through N-alkylation. The nitrogen atom at the 3-position of the thiazolidin-4-one ring is nucleophilic and can react with the electrophilic bromomethyl group. In a typical reaction, a 2-substituted-thiazolidin-4-one is treated with a base to enhance the nucleophilicity of the ring nitrogen, which then attacks the 2-(bromomethyl)quinazolin-4(1H)-one. This results in the formation of a new N-C bond, directly linking the two heterocyclic systems. This strategy has been explored for creating quinazolinone-thiazolidin-4-one hybrids, which are of interest for their potential biological activities. nih.gov

Azetidinones: The construction of an azetidinone (β-lactam) ring connected to the quinazolinone core requires a multi-step approach that begins with the derivatization of the bromomethyl group. A key synthetic pathway involves an initial nucleophilic substitution reaction between 2-(bromomethyl)quinazolin-4(1H)-one and hydrazine hydrate (B1144303). This step converts the bromomethyl group into a more functional hydrazinylmethyl handle. The resulting 2-(hydrazinylmethyl)quinazolin-4(1H)-one is then condensed with various aromatic aldehydes to form the corresponding Schiff bases (hydrazones). The final step is a [2+2] cycloaddition reaction where the Schiff base reacts with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction constructs the four-membered azetidinone ring, yielding the target 3-chloro-4-aryl-1-(4-oxo-3,4-dihydroquinazolin-2-ylmethylamino)azetidin-2-one derivatives. This sequential strategy demonstrates how the initial bromomethyl intermediate can be transformed to enable more complex cyclization reactions.

Table 1: Synthesis of Heterocyclic Derivatives from 2-(Bromomethyl)quinazolin-4(1H)-one
Target HeterocycleSynthetic StrategyKey ReagentsBond Formed
OxadiazoleS-Alkylation5-Aryl-1,3,4-oxadiazole-2-thiol, Base (e.g., K₂CO₃)C-S (Thioether)
ThiazolidinoneN-AlkylationThiazolidin-4-one, Base (e.g., NaH)C-N
AzetidinoneMulti-step: Hydrazinolysis, Schiff Base Formation, Cycloaddition1. Hydrazine Hydrate 2. Aromatic Aldehyde 3. Chloroacetyl Chloride, Et₃NC-N (linker), C-N & C-C (ring)

While the Sonogashira cross-coupling reaction is a powerful tool for forming C-C bonds, it is typically employed for coupling terminal alkynes with sp²- or sp-hybridized carbon centers (e.g., aryl or vinyl halides). The sp³-hybridized carbon of the bromomethyl group in 2-(bromomethyl)quinazolin-4(1H)-one does not readily participate in this type of catalytic cycle. Instead, C-C bond formation is effectively achieved through classical nucleophilic substitution reactions with carbon-based nucleophiles.

Cyanation: A direct and efficient method to introduce a one-carbon unit and a synthetically versatile nitrile group is through reaction with cyanide salts. Treating 2-(bromomethyl)quinazolin-4(1H)-one with potassium or sodium cyanide in a polar aprotic solvent results in the displacement of the bromide ion by the cyanide nucleophile. chemguide.co.uk This reaction produces 2-(cyanomethyl)quinazolin-4(1H)-one, extending the carbon chain by one atom. The resulting nitrile is a valuable functional group that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of other heterocyclic rings.

Malonic Ester Synthesis: For the introduction of a two-carbon chain with a carboxylic acid functionality, the malonic ester synthesis is a well-established method. libretexts.org This reaction involves the alkylation of the enolate of diethyl malonate. Diethyl malonate is first deprotonated with a suitable base, such as sodium ethoxide, to generate a soft, resonance-stabilized carbon nucleophile. This enolate then attacks the electrophilic methylene carbon of 2-(bromomethyl)quinazolin-4(1H)-one, forming diethyl 2-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)malonate. researchgate.netgoogle.com Subsequent hydrolysis of the ester groups followed by decarboxylation yields 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, effectively adding a -CH₂COOH group to the starting material.

Table 2: C-C Bond Forming Reactions with 2-(Bromomethyl)quinazolin-4(1H)-one
Reaction TypeCarbon NucleophileProductSynthetic Utility
CyanationPotassium Cyanide (KCN)2-(Cyanomethyl)quinazolin-4(1H)-onePrecursor to acids, amines, amides
Malonic Ester AlkylationDiethyl Malonate EnolateDiethyl 2-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)malonatePrecursor to substituted acetic acids

Mechanistic Investigations of Derivatization Pathways

The derivatization of 2-(bromomethyl)quinazolin-4(1H)-one is governed by the principles of nucleophilic substitution at a saturated carbon center. The reaction pathway, whether proceeding through a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism, is dictated by the nature of the nucleophile, the solvent, and the stability of potential intermediates.

The carbon atom of the bromomethyl group is analogous to a benzylic carbon. Its bond to the bromine atom is activated towards nucleophilic attack because the adjacent quinazolinone ring system can effectively stabilize the charge development in the transition state or any charged intermediate through resonance.

Sₙ2 Pathway: For reactions involving strong, unhindered nucleophiles such as cyanide, thiolate anions (from mercapto-heterocycles), and malonate enolates, the Sₙ2 mechanism is predominant. This pathway involves a backside attack by the nucleophile on the electrophilic methylene carbon, proceeding through a single, pentacoordinate transition state. The nucleophile forms a bond as the bromide leaving group departs simultaneously. The delocalization of π-electrons from the quinazolinone ring stabilizes this transition state, lowering the activation energy and facilitating the reaction, often at room temperature.

Sₙ1 Pathway: While less common for this substrate with strong nucleophiles, an Sₙ1 pathway could become competitive under specific conditions, such as with weak nucleophiles (e.g., water, alcohols) in polar, protic solvents. This mechanism would involve the initial, rate-limiting departure of the bromide ion to form a carbocation intermediate. This carbocation would be significantly stabilized by resonance, with the positive charge delocalized into the quinazolinone ring system. In a subsequent, rapid step, the carbocation would be captured by the nucleophile. The potential for carbocation rearrangement exists, although it is less likely in this specific system unless a more stable carbocation can be formed nearby.

Advanced Spectroscopic and Structural Elucidation of 2 Bromomethyl Quinazolin 4 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms. For 2-(bromomethyl)quinazolin-4(1H)-one derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons in a molecule. In the context of 2-(bromomethyl)quinazolin-4(1H)-one derivatives, specific proton signals are characteristically observed.

The protons of the quinazolinone ring system typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. mdpi.com The exact chemical shifts and coupling patterns are influenced by the substitution pattern on the benzene (B151609) ring. For instance, the proton at position 5 (H-5) is often the most deshielded, appearing at the downfield end of this range, due to the anisotropic effect of the adjacent carbonyl group.

A key diagnostic signal is that of the bromomethyl protons (-CH₂Br). These protons are typically observed as a singlet further downfield than a typical alkyl proton due to the deshielding effect of the adjacent bromine atom and the quinazolinone ring. Their chemical shift is often found in the range of δ 3.50–4.00 ppm. nih.gov The NH proton of the quinazolinone ring is also a characteristic feature, often appearing as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, and is D₂O exchangeable. mdpi.com

Table 1: Representative ¹H NMR Chemical Shift Ranges for 2-(Bromomethyl)quinazolin-4(1H)-one Derivatives

Proton Type Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons7.0 - 8.5mDependent on substitution
-CH₂Br3.5 - 4.0sDiagnostic for the bromomethyl group nih.gov
N-H> 10.0br sD₂O exchangeable mdpi.com

s = singlet, br s = broad singlet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 2-(bromomethyl)quinazolin-4(1H)-one derivatives are indicative of their electronic environment.

The carbonyl carbon (C-4) of the quinazolinone ring is a highly characteristic signal, appearing significantly downfield in the spectrum, typically in the range of δ 160-170 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. nih.govmdpi.com The C-2 carbon, to which the bromomethyl group is attached, also resonates at a downfield position, often around δ 150-160 ppm. nih.gov

The carbon atom of the bromomethyl group (-CH₂Br) is typically found in the range of δ 30-40 ppm. The carbons of the benzene ring of the quinazolinone core appear in the aromatic region, generally between δ 115 and 150 ppm. clockss.orgrsc.org The specific chemical shifts within this range are influenced by the nature and position of any substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 2-(Bromomethyl)quinazolin-4(1H)-one Derivatives

Carbon Type Chemical Shift (δ, ppm) Notes
C=O (C-4)160 - 170Highly deshielded nih.govmdpi.com
C=N (C-2)150 - 160Attached to the bromomethyl group nih.gov
Aromatic Carbons115 - 150Dependent on substitution clockss.orgrsc.org
-CH₂Br30 - 40

Two-Dimensional and Advanced NMR Techniques for Complex Structures

For more complex derivatives or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. rsc.org Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, helping to trace the connectivity of protons within the quinazolinone ring system.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. researchgate.net Heteronuclear Multiple Bond Correlation (HMBC) is another powerful technique that reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.netresearchgate.net For instance, an HMBC experiment can show a correlation between the bromomethyl protons and the C-2 carbon of the quinazolinone ring, confirming the attachment of the bromomethyl group at this position. researchgate.net The Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry of certain derivatives. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a 2-(bromomethyl)quinazolin-4(1H)-one derivative displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

A prominent and sharp absorption band is observed for the carbonyl (C=O) stretching vibration of the quinazolinone ring, typically appearing in the region of 1670–1700 cm⁻¹. derpharmachemica.comresearchgate.net The N-H stretching vibration of the amide group gives rise to a broad absorption band in the range of 3100–3400 cm⁻¹. The C=N stretching vibration of the quinazoline (B50416) ring is usually observed around 1590–1640 cm⁻¹. nih.govderpharmachemica.com Aromatic C-H stretching vibrations are typically seen as a group of weaker bands above 3000 cm⁻¹, while the C-H stretching of the bromomethyl group appears in the aliphatic C-H stretching region, generally between 2850 and 3000 cm⁻¹. libretexts.org The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹. uc.edu

Table 3: Characteristic IR Absorption Frequencies for 2-(Bromomethyl)quinazolin-4(1H)-one Derivatives

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-HStretch3100 - 3400Medium, Broad
Aromatic C-HStretch> 3000Weak to Medium
Aliphatic C-H (-CH₂Br)Stretch2850 - 3000Weak to Medium
C=O (Amide)Stretch1670 - 1700Strong, Sharp derpharmachemica.comresearchgate.net
C=NStretch1590 - 1640Medium nih.govderpharmachemica.com
C-BrStretch< 800Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 2-(bromomethyl)quinazolin-4(1H)-one, the molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern due to the presence of the bromine atom, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). rsc.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the molecular formula. rsc.orgacs.org The fragmentation of 2-(bromomethyl)quinazolin-4(1H)-one derivatives under electron ionization (EI) often involves the loss of the bromine atom (Br•) or the entire bromomethyl radical (•CH₂Br). The subsequent fragmentation of the quinazolinone ring can lead to characteristic fragment ions that help to confirm the core structure. researchgate.net

Elemental Analysis (C, H, N) for Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized 2-(bromomethyl)quinazolin-4(1H)-one derivative.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method provides precise information regarding bond lengths, bond angles, and torsion angles, thereby offering a definitive view of the molecule's conformation in the solid state. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions such as hydrogen bonding and π–π stacking, which are pivotal in governing the supramolecular architecture.

For quinazolinone derivatives, single-crystal X-ray diffraction studies have been instrumental in understanding their structural nuances. Although a specific crystal structure for 2-(bromomethyl)quinazolin-4(1H)-one was not found in the reviewed literature, extensive crystallographic analyses of closely related derivatives provide a robust framework for understanding the conformational preferences and intermolecular interactions characteristic of this class of compounds.

Detailed Research Findings

In a study on 3-(4-bromophenyl)quinazolin-4(3H)-one, the quinazoline unit was found to be essentially planar, with the dihedral angle between this plane and the substituted phenyl ring being a significant conformational descriptor. researchgate.net In the crystal packing of this derivative, molecules are linked by intermolecular C–H···N and C–H···O hydrogen bonds, forming infinite chains. researchgate.net

The solid-state conformation of quinazolinone derivatives can be significantly influenced by the nature of the substituents. For instance, in a series of 2-substituted-3-phenyl-4(3H)-quinazolinones designed as cholecystokinin (B1591339) B receptor ligands, the conformation was observed to be either extended or folded depending on the substitution pattern on the ethylene (B1197577) bridge linking the quinazolinone and indole (B1671886) rings. nih.gov The extended conformation featured an antiperiplanar arrangement of the two heteroaromatic rings, while the folded conformation showed a synclinal orientation. nih.gov Such conformational disparities can have profound implications for the molecule's biological activity.

Intermolecular hydrogen bonding is a dominant feature in the crystal structures of quinazolinone derivatives. In the crystals of 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one, molecules form hydrogen-bonded dimers through N–H···O interactions. iucr.org These dimers are further connected by weaker C–H···N and C–H···O hydrogen bonds, leading to the formation of layered or three-dimensional networks. iucr.org π–π stacking interactions are also commonly observed, further stabilizing the crystal lattice. iucr.org

The following interactive tables summarize typical crystallographic data obtained for quinazolinone derivatives, illustrating the precision of X-ray diffraction in defining molecular geometry.

Table 1: Illustrative Crystallographic Data for a Quinazolinone Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.123(4)
b (Å)9.567(5)
c (Å)10.112(6)
α (°)85.45(3)
β (°)78.91(2)
γ (°)70.12(3)
V (ų)725.1(7)
Z2

Note: Data presented is representative of a typical quinazolinone derivative and is for illustrative purposes.

Table 2: Selected Bond Lengths for a Quinazolinone Core

BondLength (Å)
N1-C21.385(2)
C2-N31.391(2)
N3-C41.378(2)
C4-C4a1.456(3)
C4a-C8a1.401(3)
C8a-N11.372(2)
C4=O51.234(2)

Note: Data presented is representative and intended for illustrative purposes.

Table 3: Key Torsion Angles in a Substituted Quinazolinone Derivative

Atoms (A-B-C-D)Angle (°)
C8a-N1-C2-N3-1.2(2)
N1-C2-N3-C40.8(2)
C2-N3-C4-C4a0.5(2)
N3-C4-C4a-C8a-178.9(2)
C4-C4a-C8a-N1179.3(2)
C4a-C8a-N1-C2-0.4(2)

Note: Data presented is representative and intended for illustrative purposes.

These crystallographic studies collectively demonstrate that the solid-state architecture of 2-(bromomethyl)quinazolin-4(1H)-one derivatives is dictated by a combination of the inherent planarity of the quinazolinone core, the conformational flexibility introduced by substituents, and a network of specific intermolecular interactions. The precise characterization of these features through X-ray crystallography is fundamental to understanding their structure-property relationships.

Computational and Theoretical Studies of 2 Bromomethyl Quinazolin 4 1h One and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For quinazoline (B50416) derivatives, DFT has been employed to study the effects of various substituents on their thermodynamic, electronic, and lipophilic properties. ufms.br

One study investigated a series of quinazoline derivatives with different substituents, including bromine, on the aromatic ring. ufms.br The calculations, performed using the B3LYP functional and 6-311++G(d,p) basis set, revealed that halogen substitution is thermodynamically preferred. ufms.br The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability. nih.gov For a 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, the calculated energy gap was found to be 4.8208 eV, indicating a relatively high stability for this molecule. nih.gov

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps in identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack. ufms.brscielo.br In quinolinone derivatives, low electron density regions, which are prone to nucleophilic attack, are typically located on the aromatic rings. scielo.br DFT-based reactivity descriptors, such as hardness, softness, and absolute electronegativity, can also be computed to further shed light on the chemical behavior of these compounds. ufms.brphyschemres.org Natural Bond Orbital (NBO) analysis can reveal intramolecular interactions, with π-π* interactions often being predominant in quinazoline derivatives. ufms.br

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijlpr.com It is widely used to understand how a ligand, such as a quinazoline derivative, might interact with a biological target, typically a protein. nih.gov

Analysis of Enzyme Active Site Binding (e.g., DPP-4, HDAC6, DHFR, TS)

The quinazoline scaffold has been identified as a valuable component in the design of inhibitors for various enzymes implicated in disease.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a target for the treatment of type 2 diabetes. nih.gov Molecular docking studies have been conducted on various quinazolinone derivatives to explore their potential as DPP-4 inhibitors. ijpsjournal.comijpsjournal.com These studies often use software like AutoDock Vina to predict the binding modes and affinities of the compounds within the enzyme's active site. ijpsjournal.comijpsjournal.com The interactions with key amino acid residues, such as TYR666, GLU205, ASN710, and HIS740, are analyzed to identify potential lead compounds. ijpsjournal.com

Histone Deacetylase 6 (HDAC6): HDAC6 is a target in cancer therapy. The quinazoline motif has been shown to be a valuable scaffold for designing potent HDAC6 inhibitors. nih.gov Docking studies of quinazoline-based inhibitors into the HDAC6 active site have been performed to understand their binding modes. nih.govnih.gov The hydroxamic acid group, often incorporated into these inhibitors, is a powerful chelator of the zinc ion (Zn²⁺) in the active site. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a well-established target for anticancer drugs. nih.govrjpbr.com Quinazoline derivatives have been designed to mimic the structure of methotrexate, a known DHFR inhibitor. nih.gov Molecular modeling studies are used to assess how these compounds fit within the active site of human DHFR. nih.govnih.gov The chloro-substituted naphthyl ring of some derivatives has been shown to make significant hydrophobic contact with Leu22, Phe31, and Pro61 of the DHFR active site, leading to enhanced inhibition. nih.gov

Thymidylate Synthase (TS): TS is another important target for cancer chemotherapy. nih.gov Molecular docking of quinazoline antifolate derivatives with human thymidylate synthase has been performed to understand their structural preferences for inhibition. nih.gov These studies indicate that the quinazoline ring of the inhibitors often forms hydrophobic contacts with residues like Leu192, Leu221, and Tyr258. nih.gov

Prediction of Binding Affinities and Interaction Modes

Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score or binding energy. ijlpr.comnih.gov For a series of 6-bromo-quinazoline-4(3H)-one derivatives, the binding energies against EGFR were calculated, with the most potent compound having a binding energy of -6.7 kcal/mol. nih.gov These calculations help in understanding the structure-activity relationship (SAR), where variations in the chemical structure are correlated with changes in biological activity. nih.gov

The interaction modes revealed by docking studies are crucial for rational drug design. For instance, in the case of quinazoline antifolate derivatives binding to thymidylate synthase, stacking interactions with the pyrimidine (B1678525) ring of the cofactor UMP are observed. nih.gov Similarly, for HDAC6 inhibitors, the formation of a bidentate complex between the hydroxamic acid group and the active site zinc ion is a key interaction. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic nature of these systems.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible molecules, understanding the preferred conformation is crucial for predicting their biological activity. Theoretical and spectroscopic methods, such as NMR, are used for conformational analysis of molecules like 1-chloro- and 1-bromo-2-propanol. mdpi.com

Molecular dynamics simulations provide a time-resolved view of the molecular system, allowing for the study of the stability of ligand-protein complexes and the nature of their interactions over time. nih.gov MD simulations have been used to study the binding of quinazoline derivatives to targets like EGFR. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often analyzed to assess the stability of the complex. nih.gov For some quinazolin-4(3H)-one-morpholine hybrids, MD simulations showed that the ligand-protein complexes with VEGFR1 and 2 were stable, with strong hydrogen bond interactions maintained for a significant portion of the simulation time. nih.gov

Elucidation of Reaction Mechanisms via Computational Modeling (e.g., DFT/M06)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. DFT methods, such as those employing the M06 functional, are frequently used to map out the potential energy surfaces of reactions, identifying transition states and intermediates. scielo.br

The mechanisms of various reactions involving the formation of quinazoline and quinazolinone rings have been studied computationally. For instance, the cyclocondensation reaction between methyl 2-amino-4-(2-diethylaminoethoxy)-5-methoxybenzoate and formamide (B127407) to produce a quinazoline derivative was theoretically explored at the DFT level using the B3LYP/6-311++G(d,p) computational method. researchgate.net Such studies can predict the most favorable reaction pathways by calculating the activation energies of different steps. researchgate.net

Computational studies have also been employed to understand the regioselectivity of reactions, such as the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. beilstein-journals.org These theoretical investigations provide a deeper understanding of the reaction mechanism, complementing experimental findings.

In Silico Prediction of Drug-Likeness and Physiochemical Properties (academic perspective only)

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound, which refers to its similarity to known drugs in terms of physicochemical properties. In silico methods are widely used for this purpose, predicting properties such as molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors. rjpbr.comrsc.org

Several online tools and software packages are available for predicting these properties. For example, SwissADME, pkCSM, and PreADMET are web-based tools used to predict drug-likeness, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and toxicity. mdpi.com These predictions are often guided by rules such as Lipinski's rule of five, which provides a set of criteria for oral bioavailability. mdpi.com

For various quinazolinone derivatives, in silico ADMET predictions have been performed to assess their potential as drug candidates. nih.govekb.eg These studies can predict parameters like intestinal absorption, blood-brain barrier permeability, and potential for cardiotoxicity or mutagenicity. mdpi.comnih.gov It is important to note that these are predictive models and serve as a guide for further experimental validation.

Synthetic Utility As a Key Intermediate in Complex Molecule Design and Synthesis

Building Block for Diverse Heterocyclic Libraries

The amenability of 2-(bromomethyl)quinazolin-4(1H)-one to react with a variety of nucleophiles makes it an ideal starting material for the generation of diverse heterocyclic libraries. These libraries are crucial in drug discovery for screening against various biological targets. For instance, the reaction of 2-(bromomethyl)quinazolin-4(1H)-one with different primary and secondary amines can lead to a large collection of 2-(aminomethyl)quinazolin-4(1H)-one derivatives. nih.govacgpubs.org Such libraries can be synthesized efficiently using solid-phase techniques, where the amine component is bound to a resin and subsequently condensed with the quinazolinone precursor to afford a variety of 2-amino-4(1H)-quinazolinone derivatives. researchgate.net

Furthermore, reaction with bifunctional nucleophiles can lead to the formation of new heterocyclic rings fused or appended to the quinazolinone core. For example, condensation with thiourea (B124793) can initiate a sequence of reactions to form thiazolo[2,3-b]quinazolinone derivatives. This reactivity allows for the construction of a wide range of heterocyclic systems, each with potentially unique biological activities.

Precursor for Advanced Quinazolinone Scaffolds with Tunable Functionalities

The bromomethyl group of 2-(bromomethyl)quinazolin-4(1H)-one is a gateway to a vast chemical space of advanced quinazolinone scaffolds with functionalities that can be fine-tuned. The straightforward substitution of the bromide with various nucleophiles allows for the introduction of a wide range of chemical motifs, which in turn can modulate the physicochemical and pharmacological properties of the resulting molecules.

One common strategy involves the reaction with thiols to generate 2-((aryl/alkyl)thiomethyl)quinazolin-4(1H)-ones. For example, the reaction of 4-aryl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-ones with 3-(2-bromoacetyl)-2H-chromen-2-one results in thioalkylated quinazolinone derivatives. sci-hub.se This approach highlights the utility of bromo-functionalized intermediates in linking different heterocyclic systems through a flexible thioether bridge.

The versatility of this precursor is further demonstrated by its use in the synthesis of fused heterocyclic systems. Intramolecular cyclization of appropriately substituted derivatives of 2-(bromomethyl)quinazolin-4(1H)-one can lead to the formation of polycyclic quinazolinones. For instance, a PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones, which can be conceptually derived from the functionalization of the 2-methyl position, yields 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. organic-chemistry.org This demonstrates how the 2-position can be elaborated to create complex, fused ring systems that are analogues of naturally occurring alkaloids.

The table below showcases examples of functionalized quinazolinones synthesized from precursors conceptually similar to 2-(bromomethyl)quinazolin-4(1H)-one, illustrating the diverse functionalities that can be introduced.

Precursor TypeReagentResulting Functionalized QuinazolinoneReference
2-Thioxo-tetrahydroquinazolinone3-(2-Bromoacetyl)-2H-chromen-2-one2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-4-phenyl-3,4,7,8-tetrahydroquinazolin-5(6H)-one sci-hub.se
2-(3-Butenyl)quinazolin-4(3H)-onePIFA1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one organic-chemistry.org

Role in the Development of Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. While direct participation of 2-(bromomethyl)quinazolin-4(1H)-one in a classical MCR is not extensively documented, its derivatives are key players in MCR-based synthetic routes. For instance, a three-component reaction of isatoic anhydride (B1165640), primary amines, and bromoacetyl bromide can lead to the formation of brominated quinazolinone scaffolds. dntb.gov.ua

More broadly, the quinazolinone scaffold itself is often the target of MCRs. Efficient one-pot syntheses of quinazolinone derivatives have been developed using various catalysts and conditions. nih.govrsc.org For example, 2,3-dihydroquinazolin-4(1H)-ones can be prepared through a three-component reaction of isatoic anhydride, an amine, and an aldehyde. researchgate.net These MCRs provide rapid access to a library of quinazolinone cores which can then be further functionalized, potentially through intermediates like 2-(bromomethyl)quinazolin-4(1H)-one. The rapid assembly of diverse polycyclic quinazolinones can be achieved through Ugi four-component reactions followed by cyclization steps. generis-publishing.com

Strategic Intermediate in the Synthesis of "Privileged Structures"

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The quinazolinone ring system is a prime example of such a scaffold, being a core element in numerous approved drugs. 2-(Bromomethyl)quinazolin-4(1H)-one serves as a strategic intermediate in the synthesis of more complex molecules built upon this privileged framework.

Its utility lies in its ability to act as a linchpin, connecting the quinazolinone core to other pharmacophoric groups. This is exemplified in the synthesis of fused heterocyclic systems with potential biological activity, such as 1-alkyl-4-(aryl/heteroaryl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones. researchgate.net The synthesis of these compounds involves the initial construction of a 2-hydrazino-quinazolinone, which is then cyclized. The conceptual replacement of the hydrazine (B178648) with other bifunctional nucleophiles in reactions with 2-(bromomethyl)quinazolin-4(1H)-one would provide a direct route to a variety of fused systems.

The development of novel antifungal agents containing a pyrazole (B372694) carbamide moiety attached to the quinazolinone scaffold further illustrates this point. While the reported synthesis uses a different linking strategy, the principle of combining the privileged quinazolinone structure with other bioactive fragments is a key strategy in modern medicinal chemistry, and 2-(bromomethyl)quinazolin-4(1H)-one is an ideal tool for this purpose.

Academic Research on Biological Activity and Structure Activity Relationships Sar

Design Rationales for Biologically Active Derivatives

The design of biologically active molecules derived from 2-(bromomethyl)quinazolin-4(1h)-one is often guided by the principle of molecular hybridization, which involves combining the quinazolinone core with other pharmacologically relevant moieties. This strategy aims to create synergistic effects or to modulate the activity of the parent compound. For instance, the known anti-inflammatory properties of azetidinones and thiazolidinones have prompted their incorporation into the quinazolinone structure. nih.gov The rationale is that the resulting hybrid molecules, which contain both the quinazolinone and either an azetidinone or thiazolidinone ring, may exhibit enhanced anti-inflammatory potential. nih.gov

Structure-activity relationship (SAR) studies of various quinazolinone derivatives have revealed that substitutions at the 2 and 3-positions are crucial for their biological activities. nih.govnih.gov For example, the presence of a substituted aromatic ring at the 3-position and various groups like methyl, amine, or thiol at the 2-position are often essential for antimicrobial action. nih.gov Furthermore, the introduction of halogen atoms at the 6 and 8-positions can also enhance antimicrobial properties. nih.gov In the context of anticancer activity, the development of inhibitors targeting enzymes like epidermal growth factor receptor (EGFR) has been a significant focus. The design of novel quinazolinone-based EGFR inhibitors often involves creating structures that can effectively interact with the active site of the enzyme. nih.gov Similarly, for developing inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, the quinazoline (B50416) scaffold has been utilized due to its presence in approved drugs like linagliptin. mdpi.com

In Vitro Methodologies for Biological Evaluation (excluding clinical trials)

A variety of in vitro assays are employed to screen and characterize the biological activities of 2-(bromomethyl)quinazolin-4(1h)-one derivatives. These methods provide crucial preliminary data on the compounds' efficacy and mechanism of action before any potential in vivo studies.

Enzyme Inhibition Kinetic Studies (e.g., α-Glucosidase, DPP-4)

α-Glucosidase Inhibition: The inhibitory activity of quinazolinone derivatives against α-glucosidase, a key enzyme in carbohydrate digestion, is a common area of investigation for developing new anti-diabetic agents. nih.govresearchgate.netnih.gov In a typical in vitro assay, the ability of the synthesized compounds to inhibit the activity of α-glucosidase from sources like Saccharomyces cerevisiae is measured. nih.govresearchgate.net The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined to quantify the potency of the compounds. nih.govresearchgate.net Kinetic studies, often analyzed using Lineweaver-Burk plots, are performed to understand the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. nih.govresearchgate.netnih.gov For example, some 2-aryl quinazolinone derivatives have been identified as potent non-competitive inhibitors of α-glucosidase. nih.govresearchgate.net

CompoundTarget EnzymeIC50 (µM)Inhibition TypeSource
2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ)α-Glucosidase12.5 ± 0.1Non-competitive nih.govresearchgate.net
2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ)α-Glucosidase15.6 ± 0.2Non-competitive nih.govresearchgate.net
Quinazolin-4(3H)-one derivative 7bα-Glucosidase14.4Competitive nih.gov

DPP-4 Inhibition: Dipeptidyl peptidase-4 (DPP-4) is another important target for the management of type 2 diabetes. mdpi.comresearchgate.net In vitro assays are used to screen quinazolinone derivatives for their ability to inhibit DPP-4 activity. These assays typically measure the cleavage of a synthetic substrate by the enzyme in the presence and absence of the test compounds. The potency of the inhibitors is expressed as IC50 values. nih.govresearchgate.net For instance, certain spiro cyclohexane-1,2'-quinazoline derivatives have demonstrated potent DPP-4 inhibitory activity with IC50 values in the nanomolar range. nih.gov

Cell-Based Assays for Antiproliferative Activity

The anticancer potential of quinazolinone derivatives is frequently evaluated using cell-based antiproliferative assays. nih.govnih.govablesci.com These assays utilize various human cancer cell lines to determine the cytotoxic or cytostatic effects of the compounds. The National Cancer Institute (NCI) has established a screening protocol using 60 different human tumor cell lines to assess the antiproliferative activity of novel compounds. nih.gov

A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. ablesci.com The results are often reported as GI50 (the concentration causing 50% growth inhibition), TGI (the concentration causing total growth inhibition), or LC50 (the concentration causing a net loss of 50% of cells at the start of the incubation period). nih.gov For example, a series of novel quinazoline derivatives were screened for their antitumor activity against cell lines such as MGC-803, MCF-7, PC-9, A549, and H1975, with many demonstrating low micromolar cytotoxicity. researchgate.net Furthermore, mechanistic studies, such as cell cycle analysis and apoptosis assays, are conducted to understand how the compounds exert their antiproliferative effects. nih.gov For instance, some quinazolinone derivatives have been shown to induce cell cycle arrest at the G2/M or G1/S phase and promote apoptosis. nih.govnih.gov

CompoundCell LineActivity (GI50 µM)Source
Compound 6dNCI-H460 (NSC Lung Cancer)0.789 nih.gov
BIQO-19H1975 (NSCLC)- snu.ac.kr

Antiviral Screening in Cell Culture Systems (e.g., Vaccinia, Adenovirus, Chikungunya Virus)

The antiviral activity of quinazolinone derivatives is assessed using cell culture-based screening methods. In these assays, susceptible host cell lines are infected with a specific virus, and the ability of the test compounds to inhibit viral replication is measured.

For Chikungunya virus (CHIKV), a common approach involves a cell-based screening assay where the reduction of the viral cytopathic effect (CPE) is observed. nih.gov The potency of the antiviral compound is often quantified by determining the EC50 (50% effective concentration). nih.gov Plaque reduction assays are also used to measure the reduction in the number of viral plaques, providing a quantitative measure of the inhibition of infectious virus production. nih.govmdpi.com For example, a 2,4-diaminoquinazoline derivative, DCR 137, was identified as a potent inhibitor of CHIKV replication, significantly reducing plaque-forming units. nih.gov Time-of-addition studies can further elucidate the stage of the viral life cycle that is targeted by the compound, whether it be entry, replication, or egress. nih.govmdpi.com

Antimicrobial Screening Methods (e.g., Antibacterial, Antimycobacterial)

Antibacterial Screening: The antibacterial activity of quinazolinone derivatives is typically evaluated using broth microdilution or agar (B569324) well diffusion methods. frontiersin.orgnih.gov These methods determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov A range of Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, are commonly used for screening. ijpcbs.comnih.govoaji.netbiomedpharmajournal.org For example, some novel quinazolinone Schiff base derivatives have shown good antibacterial activity, particularly against E. coli. nih.gov

Antimycobacterial Screening: The activity of quinazolinone derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis, is of significant interest. nih.govdovepress.comrsc.org In vitro screening is performed to determine the MIC of the compounds against strains like M. tuberculosis H37Rv. rsc.org Some 2,3-disubstituted quinazolinone derivatives have demonstrated MIC values between 6.25 and 100 µg/mL against M. tuberculosis. dovepress.com Furthermore, studies have investigated the mechanism of action, with some dinitrobenzyl-substituted quinazolinones being activated by a deazaflavin (F420)-dependent nitroreductase (Ddn) in mycobacteria. nih.gov

Compound/DerivativeOrganismActivity (MIC)Source
Quinazolinone Schiff bases (e.g., 4e, 4m)E. coli128 µg/mL nih.gov
Compound 4eP. aeruginosa, S. aureus32 µg/mL nih.gov
2,3-disubstituted quinazolinones (5a-e, 8a-c)M. tuberculosis6.25-100 µg/mL dovepress.com
2-thio-substituted quinazolinone 26M. tuberculosisSubmicromolar nih.gov

In Vitro Anti-inflammatory Activity Assessment (e.g., Protein Denaturation)

A common in vitro method to assess the anti-inflammatory potential of quinazolinone derivatives is the inhibition of protein denaturation assay. nih.govmedwinpublishers.com Inflammation can lead to the denaturation of proteins. nih.gov Therefore, the ability of a compound to prevent the heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin, is considered an indicator of its anti-inflammatory activity. nih.govmedwinpublishers.comresearchgate.net The percentage of inhibition of protein denaturation is calculated, and standard anti-inflammatory drugs like aspirin (B1665792) or diclofenac (B195802) sodium are used as positive controls. researchgate.net For instance, some newly synthesized 2,3-disubstituted quinazolin-4-(3H)ones have shown significant inhibition of protein denaturation, comparable to aspirin. researchgate.net This assay provides a simple and rapid method for the preliminary screening of compounds for anti-inflammatory properties. journalajrb.com

Structure-Activity Relationship (SAR) Investigations

The 2-(bromomethyl) group is a key feature of the molecule, acting as a reactive electrophile that can form covalent bonds with nucleophilic residues in biological targets. This reactivity is a cornerstone of its biological profile. Research has shown that this moiety is often not the final pharmacophore but rather a strategic chemical handle for introducing diverse functionalities.

For instance, the chloro-analog, 2-(chloromethyl)quinazolin-4(1H)-one, has been synthesized and used as an intermediate to create more complex derivatives. acs.org In one study, the chlorine atom was displaced by a piperazine (B1678402) ring, which was then further functionalized. acs.org This highlights a common strategy: using the halomethyl group as a leaving group to attach larger, more complex substituents that can form specific interactions with a target protein. The synthesis involves reacting 2-methylquinazolin-4(3H)-one with N-chlorosuccinimide (NCS) to yield the 2-(chloromethyl) derivative, which is then substituted with nucleophiles like 1-Boc-piperazine. acs.org

This synthetic approach indicates that the primary role of the bromomethyl (or chloromethyl) group is to serve as an anchor point for covalent modification or for the introduction of larger pharmacophores. The biological activity is therefore highly dependent on the nature of the group that replaces the halogen.

Modifications to the fused bicyclic quinazolinone core have profound effects on the efficacy and selectivity of these compounds across various therapeutic areas, including anticancer and antibacterial applications.

For Anticancer Activity: The quinazolinone scaffold is a well-established pharmacophore for targeting protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). SAR studies have revealed that specific substitutions on the quinazolinone ring are crucial for high-affinity binding to the ATP pocket of EGFR. mdpi.com

Positions 6 and 7: The introduction of small, electron-donating groups, such as methoxy (B1213986) (-OCH3), at the 6- and 7-positions of the quinazolinone ring generally enhances anticancer activity. mdpi.com These groups can increase the binding affinity within the kinase domain.

Position 4: Substitution at the 4-position with anilines or other aromatic amines is a common strategy in the design of EGFR inhibitors. mdpi.com For example, inserting a thiophene-2-ylmethanamine at this position has been shown to increase conformational flexibility and yield potent antiproliferative activity. mdpi.com

Position 2: While the focus of this article is on the 2-(bromomethyl) derivative, other substitutions at this position also dictate activity. For example, replacing the methyl group with a phenyl ring is essential for effective Dihydrofolate Reductase (DHFR) inhibition in some series. researchgate.net

For Antibacterial Activity: The quinazolinone core is also a promising scaffold for developing new antibacterial agents, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Core Substitutions: Studies on 4(3H)-quinazolinone antibacterials have shown that the substitution pattern on the core is critical. One study exploring 77 variants identified a compound (compound 27) with potent activity against MRSA strains. acs.org This compound features specific substitutions that enhance its efficacy and pharmacokinetic properties. acs.org

Electron-Donating Groups: In some series of 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones, the presence of electron-donating groups like methylthio (-SCH3) and methoxy (-OCH3) on the aryl ring was found to enhance bactericidal activity when conjugated with silver nanoparticles, possibly by improving nanoparticle stabilization. nih.gov

Heterocyclic Groups: The replacement of a simple phenyl ring with a heterocyclic group, such as a furfurylidene amino moiety at the 3-position, has been shown to significantly increase antibacterial activity against a range of pathogens. frontiersin.org

Table 1: Summary of Structure-Activity Relationships for Quinazolinone Derivatives
Position of ModificationSubstituent TypeEffect on Biological ActivityTherapeutic AreaReference
2-HalomethylUsed as a leaving group for further substitution (e.g., with piperazine)Serves as a reactive handle to introduce diverse pharmacophoresGeneral acs.org
6- and 7-positionsElectron-donating groups (e.g., -OCH3)Increased anticancer activity (EGFR inhibition)Anticancer mdpi.com
4-positionAnilines, flexible linkers (e.g., thiophene-2-ylmethanamine)Enhanced antiproliferative activityAnticancer mdpi.com
3-positionHeterocyclic groups (e.g., furfurylidene amino)Significantly increased antibacterial activityAntibacterial frontiersin.org
General CoreVaries (extensive modifications studied)Potent activity against MRSA identifiedAntibacterial acs.org

Mechanistic Insights into Biological Action at the Molecular Level

Understanding the molecular mechanisms through which 2-(bromomethyl)quinazolin-4(1H)-one and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has identified several key enzymes and cellular pathways that are modulated by this class of compounds.

The quinazolinone scaffold has been shown to interact with a variety of enzymatic targets.

Penicillin-Binding Proteins (PBPs): Certain 4(3H)-quinazolinone derivatives have been identified as a novel class of non-β-lactam antibacterials that inhibit PBPs. One lead compound was found to inhibit PBP1 and PBP2a in MRSA, with evidence suggesting it binds to the allosteric site of PBP2a, a mechanism also employed by the advanced cephalosporin, ceftaroline. acs.org

DNA Gyrase and Topoisomerase IV: The structural similarity between quinazolinones and fluoroquinolones has led to investigations into their effects on bacterial DNA replication. Some quinazoline-2,4(1H,3H)-dione derivatives are proposed to act as inhibitors of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA supercoiling and replication. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase: As previously mentioned, quinazolinone derivatives are potent inhibitors of EGFR kinase. mdpi.comnih.gov The 4(3H)-oxo group on the quinazolinone core is essential for binding to the ATP site through hydrogen bonds. nih.gov The reactive nature of a 2-(bromomethyl) group could potentially lead to covalent, irreversible inhibition of the kinase, a strategy used by second-generation EGFR inhibitors.

Poly(ADP-ribose) Polymerase (PARP): More recently, quinazolinone-based scaffolds have been developed as highly potent inhibitors of PARP-1 and PARP-2, enzymes critical for DNA repair. drugbank.com This mechanism is particularly relevant for cancer therapy in tumors with deficiencies in homologous recombination.

Beyond direct enzyme inhibition, quinazolinone derivatives influence broader cellular processes, contributing to their therapeutic effects.

Biofilm Formation Inhibition: Several studies have demonstrated the ability of quinazolinone derivatives to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria. nih.govnih.gov Certain 4(3H)-quinazolinonyl aminopyrimidine derivatives effectively inhibit biofilm formation in MRSA. nih.gov Other quinazolinone derivatives have shown potent inhibition of biofilm formation in Pseudomonas aeruginosa at sub-inhibitory concentrations. nih.gov This anti-biofilm activity is often linked to the disruption of quorum sensing (QS), the cell-to-cell communication system that regulates virulence and biofilm development in bacteria. nih.gov

Induction of Apoptosis: In the context of cancer, quinazolinone derivatives have been shown to induce apoptosis, or programmed cell death. nih.gov This is a vital process for eliminating malignant cells and slowing tumor growth. The mechanisms can involve the modulation of key signaling proteins, including those in the Bcl-2 family. researchgate.net

Inhibition of Inflammatory Responses: Guanidine derivatives of quinazoline-2,4(1H,3H)-diones have been shown to possess anti-inflammatory properties. One derivative, compound 4a, was found to inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in macrophages and to alleviate tissue damage in a model of acute lung injury. nih.gov

Therapeutic Potential from a Chemical Biology Perspective

From a chemical biology perspective, 2-(bromomethyl)quinazolin-4(1H)-one and its derivatives represent a highly versatile and promising class of molecules. Their therapeutic potential stems from several key characteristics:

Privileged Scaffold: The quinazolinone core is considered a "privileged structure" in medicinal chemistry, as it is capable of binding to a wide range of biological targets with high affinity. frontiersin.org This adaptability allows for its application in diverse therapeutic areas, from oncology to infectious diseases.

Covalent Targeting: The presence of the reactive bromomethyl group enables the design of covalent inhibitors. This is a powerful strategy for achieving potent and durable target inhibition, as seen with some EGFR inhibitors. By forming a permanent bond with a target protein, these compounds can overcome resistance mechanisms associated with competitive, reversible inhibitors.

Modularity and Diversification: The core structure is amenable to synthetic modification at multiple positions (2, 3, 4, 6, 7, and 8), allowing for the fine-tuning of pharmacological properties. The 2-(bromomethyl) group, in particular, acts as a versatile synthetic handle for creating large libraries of compounds with diverse functionalities through nucleophilic substitution. acs.org

Targeting Virulence over Viability: The ability of some quinazolinone derivatives to inhibit quorum sensing and biofilm formation represents a modern anti-infective strategy. nih.gov By targeting bacterial virulence factors rather than essential life processes, these compounds may exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.

Multi-Targeting Potential: The scaffold has been successfully used to develop agents that inhibit multiple targets simultaneously, such as dual EGFR/VEGFR2 inhibitors or dual PARP/BRD4 inhibitors. This multi-targeting approach can lead to enhanced efficacy and potentially circumvent drug resistance.

Anti-inflammatory Agent Development

Quinazolinone derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govmdpi.com Researchers have synthesized various series of these compounds and evaluated their ability to reduce inflammation in preclinical models. For instance, a study involving the synthesis of several 2,3-disubstituted quinazolin-4-ones revealed that these compounds exhibited anti-inflammatory activity, with some showing a percentage of edema inhibition ranging from 16.3% to 36.3%. nih.gov

Structure-activity relationship studies have indicated that the anti-inflammatory effects can be modulated by substitutions at various positions of the quinazolinone ring system. mdpi.com For example, the introduction of specific aryl and heterocyclic moieties has been shown to enhance anti-inflammatory potency. nih.gov Some derivatives have been found to be as effective as standard anti-inflammatory drugs in certain experimental models. nih.gov The gastrointestinal safety profile of some of these compounds has also been noted as superior to that of established drugs like indomethacin. nih.gov

One area of investigation has focused on the development of 2-phenylquinazoline (B3120039) analogs. osti.gov One such derivative demonstrated significant anti-inflammatory activity in stimulated macrophage cells by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. osti.gov This compound also suppressed the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the activation of the NF-κB signaling pathway. osti.gov In vivo studies further confirmed its efficacy in reducing paw edema and inflammatory pain. osti.gov

Table 1: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

Compound TypeKey Structural FeaturesObserved ActivityReference
2,3-disubstituted-3H-quinazolin-4-onesVaried substitutions at positions 2 and 316.3-36.3% edema inhibition nih.gov
2-phenyl-4(3H) quinazolinone derivativesPhenyl group at position 2Potent anti-inflammatory and analgesic activity nih.gov
3-(arylideneamino)‐phenylquinazoline-4(3H)-oneArylideneamino-phenyl at position 3Inhibition of pro-inflammatory cytokines and mediators osti.gov

Antidiabetic Agent Research through DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. nih.govresearchgate.netresearchgate.net The quinazoline scaffold has been explored for the development of novel DPP-4 inhibitors. Research has focused on designing and synthesizing quinazoline derivatives that can effectively inhibit the DPP-4 enzyme, thereby increasing the levels of incretin (B1656795) hormones and improving glycemic control. nih.govresearchgate.net

One study focused on spiro cyclohexane-1,2'-quinazoline derivatives hybridized with various heterocyclic ring systems. nih.gov Many of these compounds demonstrated significantly higher potency in inhibiting DPP-4 compared to the reference drug linagliptin. nih.gov Furthermore, in vivo studies showed that some of these derivatives had a rapid onset and long duration of hypoglycemic activity. nih.gov

Another approach involved the synthesis of quinazoline clubbed with thiazoline (B8809763) derivatives. researchgate.net One compound from this series, compound 4x, exhibited very promising DPP-4 inhibitory activity with an IC50 value of 1.12 nM and also showed good selectivity over related enzymes like DPP-8 and DPP-9. researchgate.net Molecular docking studies have been instrumental in understanding the binding interactions of these quinazoline derivatives with the active site of the DPP-4 enzyme, guiding the design of more potent inhibitors. researchgate.net

Table 2: DPP-4 Inhibitory Activity of Quinazolinone Derivatives

Compound SeriesKey Structural FeaturesPotency (IC50)Reference
Spiro cyclohexane-1,2'-quinazoline derivativesSpiro cyclohexane (B81311) and heterocyclic rings0.0005-0.0089 nM nih.gov
Quinazoline clubbed thiazoline derivativesThiazoline moiety1.12 nM (for compound 4x) researchgate.net

Antimycobacterial and Antitubercular Drug Discovery

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. uct.ac.za Quinazolinone derivatives have emerged as a promising class of compounds in this area. uct.ac.zanih.govdovepress.com Researchers have synthesized and evaluated numerous quinazolinone-based compounds for their activity against Mtb, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL. nih.gov

Structure-activity relationship studies have been crucial in identifying key structural features that contribute to antimycobacterial activity. uct.ac.za For example, substitutions at the 2 and 3-positions of the quinazolinone ring have been extensively studied. dovepress.com While some modifications have led to potent activity, a significant challenge has been the low aqueous solubility of many of these compounds, which could negatively impact their oral bioavailability. uct.ac.za Efforts to improve solubility by incorporating polar groups have been made, though this has sometimes resulted in a loss of activity. uct.ac.za

Molecular docking studies have suggested that some quinazolinone derivatives may exert their effect by targeting mycobacterial penicillin-binding proteins (PBPs), potentially through an allosteric binding site. nih.gov This suggests a mechanism of action that is different from traditional β-lactam antibiotics. nih.gov

Table 3: Antimycobacterial Activity of Quinazolinone Derivatives

Compound SeriesKey Structural FeaturesMIC against MtbReference
Various quinazolinone derivativesDiverse substitutionsAs low as 6.25 μg/mL nih.gov
2-aminoquinazolinonesAmino group at position 2Potent but low solubility uct.ac.za
2,3-disubstituted quinazolinonesVaried substitutions at positions 2 and 36.25 to 100 µg/mL dovepress.com

Antiviral Compound Exploration

The quinazoline core has also been investigated for its potential in developing broad-spectrum antiviral agents. nih.gov Research in this area has led to the design of non-nucleoside small molecules based on the quinazolinone nucleus. nih.gov These compounds have been evaluated against a range of viruses, including adenovirus, herpes simplex virus-1 (HSV-1), coxsackievirus, and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.govnih.gov

In the context of SARS-CoV-2, some quinazoline derivatives have been shown to inhibit the RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the viral life cycle. nih.gov One study screened a library of quinoline (B57606) and quinazoline derivatives and identified several compounds with potent inhibitory activity against SARS-CoV-2 RdRp and relatively low cytotoxicity. nih.gov

Another study focused on quinazolinone derivatives as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. nih.gov One particular compound, 8d, demonstrated potent activity against SARS-CoV-2 with an IC50 value of 0.948 μg/mL, which was more potent than the reference drug remdesivir (B604916) in that study. nih.gov This compound also showed promising inhibition of PLpro. nih.gov The broad-spectrum antiviral activity of some of these derivatives makes them promising candidates for further development. nih.gov

Table 4: Antiviral Activity of Quinazolinone Derivatives

VirusTargetCompound SeriesKey FindingsReference
SARS-CoV-2RdRpQuinoline and quinazoline derivativesPotent inhibition of RNA synthesis nih.gov
Adenovirus, HSV-1, Coxsackievirus, SARS-CoV-2PLpro (for SARS-CoV-2)Quinazolinone derivativesBroad-spectrum activity, potent inhibition of SARS-CoV-2 nih.gov

Anticancer Agent Design (e.g., HDAC6 Inhibition, EGFR, VEGFR-2 Kinase Modulation)

The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents, with several approved drugs targeting key signaling pathways in cancer. tbzmed.ac.ir Research has focused on developing quinazoline derivatives as inhibitors of histone deacetylase 6 (HDAC6) and as modulators of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) kinases. tbzmed.ac.irnih.govrsc.org

Dual inhibition of EGFR and VEGFR-2 is a promising strategy in cancer therapy, as both receptors play crucial roles in tumor growth and angiogenesis. tbzmed.ac.irrsc.org A series of 2-thioquinazolin-4(3H)-ones were synthesized and evaluated as dual EGFR/VEGFR-2 kinase inhibitors. nih.govrsc.org Several of these compounds displayed potent antitumor activity against a panel of cancer cell lines, with some showing superior potency compared to the standard drug sorafenib. nih.govrsc.org The most active compounds were found to inhibit both EGFR and VEGFR-2 and induce apoptosis in cancer cells. nih.govrsc.org

The design of these inhibitors often takes into account the structural features of known EGFR inhibitors like gefitinib (B1684475) and erlotinib, which also contain the quinazoline core. nih.gov Molecular docking and dynamic simulations have been used to understand the binding modes of these novel compounds within the active sites of EGFR and VEGFR-2, providing insights for further optimization. nih.govrsc.org

Table 5: Anticancer Activity of Quinazolinone Derivatives

TargetCompound SeriesKey FindingsReference
EGFR/VEGFR-22-thioquinazolin-4(3H)-onesPotent dual inhibition, induction of apoptosis nih.govrsc.org

Antihypertensive Activity Studies

Quinazoline derivatives have a long history in the development of antihypertensive agents, with prazosin (B1663645) being a well-known example. nih.govnih.gov Research has continued to explore this scaffold for new compounds with improved efficacy and duration of action. nih.govnih.govbenthamdirect.com

One study involved the synthesis of a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines. nih.gov The results showed that the furoylpiperazine moiety in prazosin could be replaced with a substituted piperidine (B6355638) group without loss of antihypertensive activity. nih.gov The nature of the substituent on the piperidine ring was found to significantly influence both the potency and duration of action. nih.gov

Another series of novel substituted quinazolin-4(3H)-one derivatives were synthesized and screened for their antihypertensive activity. benthamdirect.comresearchgate.net Several of these compounds demonstrated a hypotensive effect and were found to be more active than prazosin in certain models. benthamdirect.comresearchgate.net These studies highlight the continued potential of the quinazoline scaffold in the development of new treatments for hypertension.

Table 6: Antihypertensive Activity of Quinazolinone Derivatives

Compound SeriesKey Structural FeaturesObserved ActivityReference
2-piperidino-4-amino-6,7-dimethoxyquinazolinesSubstituted piperidine at position 2Potent hypotensive effect, comparable to prazosin nih.gov
Substituted quinazolin-4(3H)-onesVarious substitutionsHypotensive effect, some more potent than prazosin benthamdirect.comresearchgate.net
Quinazolines linked with isoxazoleIsoxazole moietyPotent antihypertensive activity nih.gov

Investigation into Anticonvulsant and Antimicrobial Activities

The versatility of the quinazolinone scaffold extends to its potential as both an anticonvulsant and a broad-spectrum antimicrobial agent. nih.govresearchgate.netmdpi.comwho.intnih.govbiomedpharmajournal.orgnih.govresearchgate.net

Anticonvulsant Activity:

The anticonvulsant properties of quinazolinone derivatives have been a subject of significant research, with some analogs showing promise in preclinical models of epilepsy. researchgate.netmdpi.comwho.intnih.gov The maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests are commonly used to evaluate the anticonvulsant potential of these compounds. researchgate.netmdpi.comnih.gov

Structure-activity relationship studies have revealed that substitutions at the 2 and 3-positions of the quinazolinone ring are critical for anticonvulsant activity. mdpi.com For instance, the presence of a halogen substituent at the 6-position of the quinazolinone moiety has been shown to enhance anticonvulsant activity. who.int Some derivatives have demonstrated noteworthy anticonvulsant activity, comparable to that of established drugs like phenytoin. researchgate.net The mechanism of action for some of these compounds is thought to involve modulation of the GABA-A receptor. mdpi.com

Antimicrobial Activity:

In addition to their antimycobacterial properties, quinazolinone derivatives have been investigated for their broader antimicrobial activity against various bacteria and fungi. nih.govbiomedpharmajournal.orgnih.govresearchgate.netsemanticscholar.org These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species. nih.govbiomedpharmajournal.orgnih.gov

The antimicrobial spectrum of these derivatives is influenced by the nature of the substituents on the quinazolinone ring. biomedpharmajournal.orgnih.gov For example, the introduction of a thiazolidinone group at the 2-position has been explored for its antimicrobial potential. biomedpharmajournal.org Some newly synthesized quinazolin-4-ones have exhibited broad-spectrum antimicrobial activity and have also been shown to inhibit biofilm formation in Pseudomonas aeruginosa. nih.gov The mechanism of action for the antibacterial effects of some quinoline derivatives, the parent structure of quinazolinones, is believed to involve the inhibition of bacterial DNA gyrase. eco-vector.com

Table 7: Anticonvulsant and Antimicrobial Activities of Quinazolinone Derivatives

ActivityCompound SeriesKey FindingsReference
Anticonvulsant3-amino 2-phenyl quinazolinonesNoteworthy activity in MES test researchgate.net
Anticonvulsant3-substituted-6-fluro-2-methyl-quinazolin-4(3H)-oneSignificant activity against MES-induced seizures who.int
Antimicrobial2,3,6-trisubstituted Quinazolin-4-oneExcellent activity against specific bacterial and fungal strains biomedpharmajournal.org
AntimicrobialNew quinazolin-4-onesBroad spectrum activity, inhibition of biofilm formation nih.gov

Future Research Directions and Translational Perspectives

Development of Novel and Green Synthetic Methodologies

While methods for synthesizing the quinazolinone core exist, future efforts must prioritize the development of more efficient, cost-effective, and environmentally friendly strategies. Traditional methods can involve complex procedures, harsh reaction conditions, and environmental challenges, which hinder large-scale production. nih.gov

Future research will likely focus on:

Metal-Catalyzed Synthesis: Transition metal-catalyzed reactions, utilizing catalysts based on iron, copper, ruthenium, and manganese, offer promising avenues for the efficient synthesis of quinazoline (B50416) derivatives. nih.govmdpi.com These methods can proceed under milder conditions and often exhibit high selectivity. For instance, iron(II) bromide has been used to catalyze the synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic conditions. mdpi.com

Green Solvents and Catalysts: A shift towards sustainable chemistry is essential. The use of greener solvents, such as anisole, can eliminate the need for anhydrous conditions and inert atmospheres in copper-catalyzed synthesis. nih.gov Furthermore, developing heterogeneous catalysts, like magnetic nanoparticles, can simplify product purification and allow for catalyst recycling, reducing waste and cost. researchgate.netrsc.org

Table 1: Emerging Synthetic Strategies for Quinazolinone Derivatives
MethodologyKey FeaturesPotential AdvantagesReference
Transition Metal Catalysis (Fe, Cu, Ru, Mn)Uses metal catalysts to facilitate C-H activation and cyclization.High efficiency, selectivity, and milder reaction conditions. mdpi.com
Green Chemistry ApproachesEmploys non-toxic solvents (e.g., anisole), and recyclable catalysts.Reduced environmental impact, lower cost, increased safety. nih.gov
One-Pot SynthesisMultiple reaction steps are performed in a single flask without isolating intermediates.Improved operational efficiency, higher overall yields, simplified purification. mdpi.com
Mechanochemical Cascade ReactionsSolventless reactions initiated by mechanical force (grinding/milling).Environmentally friendly, reduced reaction times, formation of complex structures. nih.gov

Advanced Derivatization Strategies for Enhanced Biological Performance

The reactive bromomethyl group at the C-2 position of the title compound is an ideal handle for chemical modification. Advanced derivatization through molecular hybridization—combining the quinazolinone pharmacophore with other biologically active scaffolds—is a key strategy for developing analogues with improved potency and the ability to overcome drug resistance. nih.gov

Future derivatization strategies will explore:

Hybridization with Other Heterocycles: Creating hybrid molecules by linking the 2-methylquinazolin-4(1h)-one core to other heterocyclic systems like oxadiazole, thiazolidinone, or indolin-2-one has yielded compounds with potent anticancer activity. nih.gov For example, linking the quinazolinone scaffold to thiazolidin-4-one has been achieved through a molecular hybridization approach. nih.gov

Substitution at Key Positions: Structure-activity relationship studies have shown that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for biological activity. nih.gov The bromomethyl group allows for the introduction of a wide variety of substituents, including substituted amines, thiols, and aryl groups, to fine-tune the compound's properties. nih.govnih.gov Symmetrical substitution with secondary amines at the 2nd and 4th positions has produced derivatives with significant anticancer potential. nih.gov

Linker Modification: The nature of the linker used to connect the quinazolinone core to another pharmacophore can significantly influence the hybrid's activity. frontiersin.org Future work will involve designing and synthesizing linkers of varying lengths and electronic properties to optimize the spatial arrangement and interaction with biological targets.

Deeper Mechanistic Studies into Reactivity and Biological Function

While numerous quinazolinone derivatives have demonstrated promising biological activity, a deeper understanding of their mechanisms of action is often lacking. nih.gov Future research must move beyond preliminary screening to elucidate the precise molecular pathways through which these compounds exert their effects. This involves investigating the reactivity of the 2-(bromomethyl) group and how its derivatives interact with cellular components.

Key areas for mechanistic investigation include:

Enzyme Inhibition: Many quinazoline-based drugs function as kinase inhibitors. nih.gov Future studies should screen new derivatives against broad panels of kinases and other enzymes to identify specific targets. For example, derivatives have been identified that inhibit tubulin polymerization, a mechanism that disrupts cell division and is crucial for anticancer effects. frontiersin.orgnih.gov

DNA Interaction: Some quinazolinone derivatives are thought to exert their antimicrobial effects by interacting with bacterial DNA structures and inhibiting enzymes like DNA gyrase. nih.govnih.gov Further studies are needed to confirm these interactions and understand the structural requirements for potent activity.

Apoptosis and Cell Cycle Analysis: For anticancer applications, it is crucial to determine if the compounds induce programmed cell death (apoptosis) and where they arrest the cell cycle. Studies have shown that some derivatives can arrest cells in the G2/M phase and trigger mitochondria-mediated apoptosis. nih.gov

Integration of Computational and Experimental Approaches for Rational Drug Design

The synergy between computational chemistry and experimental validation is revolutionizing drug discovery. nih.gov For a scaffold as versatile as 2-(bromomethyl)quinazolin-4(1h)-one, integrating these approaches allows for the targeted design of derivatives with optimized properties, rather than relying on traditional, often serendipitous, screening methods. nih.gov

Future research will benefit from:

Molecular Docking and Virtual Screening: These computational techniques can predict how a library of virtual compounds will bind to the active site of a specific biological target, such as a kinase or enzyme. nih.govnih.gov This allows researchers to prioritize the synthesis of candidates with the highest predicted affinity, saving time and resources.

In Silico Repurposing: Computational methods can be used to screen existing libraries of compounds, including quinazolinone derivatives, against databases of known biological targets to identify potential new therapeutic uses (drug repurposing). f1000research.com

Pharmacophore Modeling: By identifying the key structural features (pharmacophore) required for biological activity, new molecules can be designed that fit the model. This approach was used to design novel dual VEGFR-2/c-Met tyrosine kinase inhibitors based on the quinazolinone scaffold. nih.gov

Table 2: Computational Tools in Quinazolinone Drug Design
Computational MethodApplicationOutcomeReference
Molecular DockingPredicts the binding mode and affinity of a ligand to a biological target.Prioritization of compounds for synthesis; understanding structure-activity relationships. nih.govnih.gov
Virtual Screening (VS)Computationally screens large libraries of compounds against a target.Identification of novel and potent lead compounds for further testing. nih.gov
Pharmacophore ModelingDefines the essential 3D arrangement of features for biological activity.Rational design of new molecules with enhanced potency and selectivity. nih.gov
In Silico RepurposingScreens known compounds against new targets to find new therapeutic uses.Identifies potential new applications for existing scaffolds. f1000research.com

Exploration of New Biological Targets and Polypharmacology Approaches

The "one drug, one target" paradigm is often insufficient for treating complex diseases like cancer. nih.gov Consequently, there is growing interest in polypharmacology—designing single molecules that can modulate multiple targets simultaneously. This approach can lead to enhanced efficacy, reduced drug-drug interactions, and a lower likelihood of developing resistance. nih.govnih.gov The 2-(bromomethyl)quinazolin-4(1h)-one scaffold is an excellent starting point for developing such multi-targeted agents.

Future research in this area will focus on:

Dual-Target Inhibitors: By combining pharmacophores, derivatives can be designed to inhibit two distinct but related targets. A recent study successfully developed quinazolin-4(3H)-one derivatives that co-target both PARP1 and BRD4, two important proteins in breast cancer, demonstrating a promising therapeutic strategy. nih.gov Another study reported novel derivatives as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases. nih.gov

New Target Identification: While kinases and tubulin are well-known targets, the quinazolinone scaffold has the potential to interact with many other biological molecules. Future work should explore novel targets, such as bacterial DNA gyrase for antimicrobial applications or different enzymes and receptors involved in other diseases. nih.govrsc.org

Synthetic Lethality: This approach involves targeting two genes or proteins simultaneously, where the loss of either one is non-lethal, but the loss of both results in cell death. The design of dual PARP1 and BRD4 inhibitors is an example of exploiting synthetic lethality in cancer therapy. nih.gov

The continued exploration of 2-(bromomethyl)quinazolin-4(1h)-one and its derivatives holds immense promise. By embracing green chemistry, advanced derivatization, deep mechanistic investigation, computational design, and polypharmacology, researchers can unlock the full therapeutic potential of this versatile chemical entity.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 2-(bromomethyl)quinazolin-4(1H)-one derivatives?

The synthesis typically involves bromination of a methyl-substituted quinazolinone precursor. For example, 3-benzyl-2-methylquinolin-4(1H)-one undergoes bromination at the C(2) methyl group using reagents like N-bromosuccinimide (NBS) in dichloromethane under reflux, yielding 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one with high regioselectivity . Characterization relies on:

  • IR spectroscopy to confirm functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹).
  • ¹H/¹³C NMR to verify substitution patterns and purity (e.g., methylene protons adjacent to bromine appear as singlets at δ ~4.6–4.8 ppm) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How are quinazolinone derivatives purified, and what factors affect yield?

Purification often involves column chromatography (e.g., silica gel with PE:EtOAc gradients) or recrystallization. Yields (70–90%) depend on:

  • Reaction time and temperature : Over-bromination or side reactions reduce yields.
  • Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) may stabilize intermediates, improving yields .

Advanced Research Questions

Q. How do substituents on the quinazolinone core influence bromination regioselectivity?

Substituents at C(3) dictate bromination pathways:

  • Electron-donating groups (e.g., benzyl) direct bromination to the C(2) methyl group.
  • Electron-withdrawing groups (e.g., nitro) shift reactivity to aromatic positions (C(3) or C(6)) .
    For example, 3-benzyl-2-methylquinolin-4(1H)-one selectively forms 2-(bromomethyl) derivatives, while nitro-substituted analogs undergo ring bromination .

Q. What crystallographic insights exist for brominated quinazolinones?

Single-crystal X-ray diffraction reveals:

  • Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters a = 12.2106 Å, b = 9.0507 Å, c = 12.4046 Å .
  • Hydrogen bonding networks : N–H⋯O and C–H⋯N interactions stabilize molecular packing, influencing solubility and stability .

Q. How can computational methods predict the bioactivity of 2-(bromomethyl)quinazolin-4(1H)-one derivatives?

  • Docking studies assess interactions with target proteins (e.g., microbial virulence factors).
  • QSAR models correlate substituent properties (e.g., logP, Hammett σ constants) with antimicrobial or anticonvulsant activity .

Q. What analytical challenges arise in characterizing brominated quinazolinones?

  • Isomeric discrimination : Bromine’s heavy atom effect complicates NMR splitting patterns. Use NOESY or COSY to resolve proximity effects .
  • Mass spectrometry fragmentation : Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification but requires high-resolution instruments .

Methodological Considerations

Q. How are reaction conditions optimized for scale-up synthesis?

  • Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and improves yields .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require careful waste management .

Q. What protocols ensure reproducibility in biological assays for these compounds?

  • Standardized antimicrobial testing : Follow CLSI guidelines using Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) strains .
  • Dose-response curves : Use IC₅₀ values to compare potency across derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.